Benzenesulfonamide, N-decyl-4-methyl-
Description
Benzenesulfonamide, N-decyl-4-methyl- is a substituted benzenesulfonamide derivative characterized by a decyl (10-carbon alkyl) chain attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, particularly as enzyme inhibitors (e.g., carbonic anhydrase) .
Properties
CAS No. |
1228-64-4 |
|---|---|
Molecular Formula |
C17H29NO2S |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-decyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO2S/c1-3-4-5-6-7-8-9-10-15-18-21(19,20)17-13-11-16(2)12-14-17/h11-14,18H,3-10,15H2,1-2H3 |
InChI Key |
VARYUYCNOQYIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-decyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of benzenesulfonamide, N-decyl-4-methyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-decyl-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Oxidation: Formation of 4-methylbenzenesulfonic acid
Reduction: Formation of 4-methylbenzenesulfinamide
Hydrolysis: Formation of 4-methylbenzenesulfonic acid and decylamine
Scientific Research Applications
Benzenesulfonamide, N-decyl-4-methyl- has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme implicated in various diseases such as glaucoma, epilepsy, and cancer.
Antimicrobial Agents: Derivatives of benzenesulfonamide have shown significant antimicrobial activity against various bacterial strains.
Industrial Applications: Employed as a surfactant and emulsifying agent in various industrial processes due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-decyl-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like glaucoma and cancer . The molecular targets and pathways involved include:
Carbonic Anhydrase Inhibition: Binding to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the inhibition of carbonic anhydrase IX, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key benzenesulfonamide derivatives and their properties, based on the evidence:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Alkyl Chain Length : The decyl chain in N-decyl-4-methyl-benzenesulfonamide introduces significant hydrophobicity compared to shorter alkyl or aryl substituents (e.g., methyl, phenyl). This may enhance membrane permeability but reduce solubility, a trade-off observed in QSAR models for benzenesulfonamide derivatives .
- Electron-Withdrawing Groups : Derivatives with nitro groups (e.g., ) exhibit enhanced inhibitory activity against HIV integrase, whereas hydroxyl or methyl groups (e.g., ) prioritize enzyme binding over potency.
Computational and Crystallographic Insights
- Benzenesulfonamides are frequently analyzed using SHELX and ORTEP-3 for crystallographic refinement . The methyl and decyl groups in N-decyl-4-methyl-benzenesulfonamide would influence crystal packing and torsional angles, as seen in related structures .
- Machine learning models highlight the benzenesulfonamide moiety as a critical pharmacophore for carbonic anhydrase binding, suggesting that the decyl chain may modulate selectivity or off-target effects .
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